Plantaricin 423
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KNYGNGVHCTKKGCSVDWGYAWANIANNSVMNGLTGGNAGWHN |
Origin of Product |
United States |
Genetic Organization and Biosynthesis Pathways of Plantaricin 423
Genomic Localization of Plantaricin 423 Determinants
The genes responsible for producing this compound, including its precursor, immunity protein, and the machinery for its transport, are all housed on a specific plasmid.
Plasmid-Encoded Nature: The pPLA4 Plasmid
The genetic information for this compound is encoded on a plasmid designated pPLA4. nih.govnih.govscielo.brnih.govmdpi.comscilit.com This plasmid is the carrier of the necessary genes for the synthesis and secretion of this bacteriocin (B1578144). The presence of these genes on a mobile genetic element like a plasmid suggests the potential for horizontal gene transfer, which could explain the dissemination of similar bacteriocin systems among different lactic acid bacteria. mdpi.com
Size and Key Features of the pPLA4 Plasmid
The pPLA4 plasmid has been sequenced and is approximately 8.1 to 8.2 kilobase pairs (kb) in size. nih.govscilit.comasm.org A key characteristic of the pPLA4 plasmid is the absence of local regulatory genes within the plantaricin operon itself. asm.orgresearchgate.net Besides the plantaricin biosynthesis genes, pPLA4 also contains genes like repB and mob_Pre, which are likely involved in plasmid replication and mobilization, respectively. asm.orgresearchgate.net
The pla Operon Structure
The genes for this compound are organized into an operon, a functioning unit of DNA containing a cluster of genes under the control of a single promoter. This operon, referred to as the pla operon, consists of four open reading frames (ORFs). nih.govnih.govscielo.brnih.gov The organization of the pla operon is notably similar to that of other class IIa bacteriocins, such as pediocin PA-1. nih.govscielo.brnih.govmdpi.com
plaA: Structural Gene Encoding the Precursor Peptide
The first gene in the operon, plaA, is the structural gene that encodes the precursor peptide of this compound. nih.govnih.govscilit.com This precursor, or prepeptide, is a 56-amino-acid chain. nih.gov It consists of a 19-amino-acid N-terminal leader peptide and a 37-amino-acid mature bacteriocin molecule. nih.gov The leader peptide is cleaved off during the maturation process to produce the active this compound.
plaC and plaD: Genes Encoding Putative Translocation Proteins (Accessory Protein and ABC Transporter)
The final two genes in the operon, plaC and plaD, are responsible for the secretion of this compound from the cell. nih.govnih.govmdpi.comscilit.com plaD encodes an ATP-binding cassette (ABC) transporter, a type of protein that moves substances across cellular membranes. scielo.brasm.org plaC encodes an accessory protein that aids the ABC transporter in this process. scielo.brasm.org The plaC and plaD genes of this compound show a high degree of homology, around 99%, to the pedC and pedD genes of the pediocin PA-1 operon. scielo.brnih.govmdpi.com
Interactive Data Tables
Table 1: Genetic Components of the pla Operon
| Gene | Encoded Protein | Function | Size (Amino Acids) |
| plaA | Precursor Peptide | Structural gene for this compound | 56 nih.gov |
| plaB | Immunity Protein | Protects the producer cell | 109 nih.gov |
| plaC | Accessory Protein | Assists in bacteriocin translocation | Not specified |
| plaD | ABC Transporter | Transports the bacteriocin out of the cell | Not specified |
Table 2: Features of the pPLA4 Plasmid
| Feature | Description |
| Size | Approximately 8.1-8.2 kb nih.govscilit.comasm.org |
| Key Genes | plaA, plaB, plaC, plaD, repB, mob_Pre asm.orgresearchgate.net |
| Regulatory Elements | Lacks local regulatory genes for the pla operon asm.orgresearchgate.net |
| Significance | Carries all necessary genes for this compound production and secretion nih.govnih.govscielo.brnih.gov |
Regulation of this compound Expression
The expression of this compound, a class IIa bacteriocin produced by Lactiplantibacillus plantarum 423 (formerly Lactobacillus plantarum 423), is not controlled by the typical quorum-sensing mechanisms often found with other bacteriocins. asm.orgnih.gov Instead, its regulation appears to be intricately linked to the host's metabolic state, particularly its response to environmental metal concentrations. asm.orgnih.gov
Absence of Local Regulatory Genes within the pla Operon
The genetic determinants for this compound are located on an 8,188-bp plasmid known as pPLA4. asm.orgnih.gov This plasmid contains the pla operon, which consists of four primary genes: plaA, the structural gene for the bacteriocin precursor; plaB, which encodes the immunity protein; and plaC and plaD, which code for an accessory protein and an ABC transporter, respectively, involved in its secretion. asm.orgnih.govresearchgate.net
A notable feature of the pla operon, and a characteristic it shares with several other class IIa bacteriocin operons like those for pediocin PA-1 and enterocin (B1671362) A, is the complete absence of local regulatory genes. asm.orgnih.govnih.gov Unlike many bacteriocin systems that are regulated by dedicated two-component signal transduction systems (a histidine kinase and a response regulator) encoded within or near the operon, the pla operon lacks these elements. asm.orgmdpi.com This absence has made understanding the control of this compound production challenging, suggesting that its expression is governed by more distant, host-level mechanisms rather than a self-contained circuit. asm.orgnih.gov
Host-Level Regulatory Mechanisms (e.g., Manganese Privation-Induced Upregulation)
Research has revealed that the regulation of this compound is linked to the host bacterium's management of transition metal homeostasis. asm.orgnih.gov Specifically, the expression of this compound is significantly upregulated under conditions of manganese (Mn²⁺) privation. asm.orgnih.govvoyage-to.me
Studies utilizing a fluorescent promoter-reporter system, where the plaA promoter was fused to a gene expressing a fluorescent protein, demonstrated a clear transcriptional response to manganese availability. asm.orgnih.gov When L. plantarum 423 was grown in media with limited manganese concentrations, the transcription from the this compound promoter increased. asm.orgresearchgate.net This finding was further confirmed by measuring the antilisterial activity of the bacteriocin produced by wild-type L. plantarum 423 grown in varying concentrations of manganese sulfate (B86663); the activity was higher when manganese was scarce. asm.org This suggests that the bacterium may produce the bacteriocin as a competitive tool in environments where essential nutrients like manganese are limited. asm.orgnih.gov
Putative Involvement of Fur-like Metalloregulator Pathways
The link between manganese and this compound expression points towards the involvement of a delocalized metalloregulatory system. asm.orgnih.gov While the pla operon itself lacks regulators, analysis of the L. plantarum 423 chromosome has identified potential candidates for this host-level control. asm.org The host possesses a homolog of the plaB immunity gene, named plrB, located on the chromosome. asm.org Significantly, this plrB gene is flanked by a putative Fur-like (Ferric Uptake Regulator) metalloregulator gene. asm.org
Fur proteins are well-known transcriptional repressors that typically regulate iron homeostasis by binding to specific DNA sequences (Fur boxes) in the promoter regions of target genes. researchgate.net It is proposed that in L. plantarum 423, a Fur-like regulator could be responsible for monitoring intracellular manganese levels. asm.orgresearchgate.net In this model, under manganese-replete conditions, the regulator would bind to the promoter of the pla operon, repressing transcription. Conversely, during manganese starvation, the regulator would be unable to bind, leading to the derepression and subsequent upregulation of this compound synthesis. asm.org This suggests a sophisticated regulatory cross-talk between the host's central metabolic pathways and the plasmid-encoded bacteriocin production machinery. asm.orgnih.gov
Biosynthetic Processing and Maturation
This compound is ribosomally synthesized as an inactive precursor peptide, or prepeptide, which must undergo processing and modification to become a functional antimicrobial agent. mdpi.commdpi.com
Role of the Double-Glycine Leader Sequence
Like most class IIa bacteriocins, the prepeptide of this compound (plaA) is synthesized with an N-terminal leader sequence. mdpi.commdpi.comfrontiersin.org This leader peptide, which is 18-19 amino acids long, features a conserved double-glycine (GG) motif near the cleavage site. frontiersin.orgnih.govresearchgate.net
This GG-type leader has two primary functions. First, it keeps the bacteriocin in an inactive state within the producer cell, preventing any autoinhibition. mdpi.comfrontiersin.org Second, it serves as a recognition signal for the dedicated ABC transporter (encoded by plaD) and its accessory protein (plaC). mdpi.commdpi.comfrontiersin.org This transport machinery recognizes the leader sequence, cleaves it off at the GG site, and simultaneously exports the mature, active this compound peptide out of the cell. mdpi.com
Overview of Post-Translational Modifications
The post-translational modifications for class IIa bacteriocins are generally minimal compared to other bacteriocin classes like lantibiotics. frontiersin.orgnih.gov For this compound, the primary and crucial modification is the formation of disulfide bonds. frontiersin.orgnih.govmdpi.com
Molecular Mechanisms of Action and Cellular Immunity
Mechanistic Insights into Antimicrobial Action
Plantaricin 423, a class IIa bacteriocin (B1578144) produced by Lactobacillus plantarum 423, exerts its antimicrobial effects primarily through interaction with and disruption of the target cell's cytoplasmic membrane. frontiersin.orgnih.govasm.org This process involves a series of molecular events leading to cell death.
The initial step in the antimicrobial action of this compound is its interaction with the cytoplasmic membrane of susceptible bacteria. frontiersin.orgnih.govasm.org As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as anionic lipids. jst.go.jpmdpi.com This interaction is facilitated by the amphiphilic nature of the bacteriocin, which possesses both hydrophobic and hydrophilic regions. jst.go.jp
The N-terminal domain of class IIa bacteriocins, which includes the conserved YGNGV motif (the "pediocin box"), is crucial for binding to the target cell. frontiersin.orgasm.org While the precise receptor on the target cell membrane has been a subject of investigation, studies on other class IIa bacteriocins suggest the involvement of the mannose phosphotransferase system (Man-PTS). asm.orgmdpi.com The C-terminal domain, which is more hydrophobic, is responsible for inserting into the membrane. nih.govjst.go.jp This dual interaction ensures the correct orientation of the bacteriocin for its subsequent disruptive actions.
Following the initial binding, this compound molecules insert into the cytoplasmic membrane, leading to its permeabilization. nih.govasm.orgmdpi.com This process culminates in the formation of pores, which disrupts the integrity of the cell membrane. nih.govjst.go.jpmdpi.com The C-terminal hydrophobic/amphiphilic α-helix of the bacteriocin plays a significant role in this insertion and pore formation. nih.govjst.go.jp
Several models have been proposed for pore formation by class II bacteriocins, including the "barrel-stave," "carpet," and "toroidal-pore" mechanisms. jst.go.jpmdpi.com In the barrel-stave model, the bacteriocin monomers aggregate and insert into the membrane, forming a pore lined by the hydrophilic faces of the peptides. The carpet mechanism involves the bacteriocins accumulating on the membrane surface, disrupting the lipid bilayer structure once a threshold concentration is reached. jst.go.jp The toroidal-pore model suggests that the bacteriocin molecules induce the lipid monolayers to bend inward, creating a pore lined by both the bacteriocins and the head groups of the lipid molecules. The accumulation of this compound within the target cell wall ultimately results in the formation of these pores. frontiersin.org
The formation of pores in the cytoplasmic membrane leads to the dissipation of the proton motive force (PMF), a key element of cellular energy metabolism. nih.govresearchgate.netfrontiersin.org The PMF is composed of two components: the transmembrane potential (ΔΨ) and the pH gradient (ΔpH). This compound disrupts both of these components. nih.govjst.go.jpscielo.br
The pores created by the bacteriocin allow for the uncontrolled leakage of protons and other ions across the membrane, which collapses the established electrochemical gradient. frontiersin.orgmdpi.com This dissipation of the PMF is a primary lethal action of class IIa bacteriocins. nih.govscielo.br For class IIa bacteriocins, a complete dissipation of the pH gradient is often observed, accompanied by a partial dissipation of the transmembrane potential. nih.govscielo.br
The pores formed by this compound are not only permeable to ions but also to small intracellular molecules. This leads to the efflux of essential metabolites from the cytoplasm, further compromising the cell's viability. frontiersin.orgnih.gov
Reports have specifically documented the leakage of pre-accumulated amino acids from cells treated with this compound. nih.govscielo.br This efflux is attributed to the diffusion of these molecules through the newly formed pores. nih.gov Furthermore, while direct leakage of ATP may not occur due to the potential size constraints of the pores, a significant depletion of intracellular ATP (up to 98.9%) is observed. nih.govscielo.br This depletion is likely a consequence of the cell's futile attempt to restore the PMF by pumping out protons, an energy-intensive process that consumes large amounts of ATP. scielo.br The efflux of inorganic phosphate, a necessary component for ATP synthesis, may also contribute to this depletion. nih.govscielo.br
Spectrum of Inhibitory Activity (In Vitro and Ex Vivo Studies)
This compound demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy has been evaluated in various laboratory and food-related settings.
This compound exhibits strong bactericidal activity against species of the genus Listeria, including the significant foodborne pathogen Listeria monocytogenes and the non-pathogenic species Listeria innocua. frontiersin.orgasm.orgresearchgate.netnih.govnih.gov This high antilisterial activity is a defining characteristic of class IIa bacteriocins. asm.org
In vitro studies have consistently demonstrated the inhibitory effects of this compound. A minimum inhibitory concentration (MIC) of 40 arbitrary units (au)/ml has been reported for this compound against L. innocua and eight different isolates of L. monocytogenes. nih.gov The growth of wild-type L. monocytogenes EGDe was completely inhibited by two-fold dilutions of this compound up to a 1/64 dilution. researchgate.net
The effectiveness of this compound has also been demonstrated in food models. For instance, its application in ostrich meat salami has been noted. asm.org In cheese manufacturing, Lactobacillus plantarum LMG P-26358, a producer of a bacteriocin with 100% homology to this compound, has been used as an adjunct culture. nih.govnih.gov In both laboratory and industrial-scale cheese production, the inclusion of this strain proved to be an effective strategy for eliminating the indicator organism L. innocua. nih.govnih.gov Furthermore, a spray-dried fermentate containing this compound showed potent anti-listerial activity against L. innocua in vitro. nih.govnih.gov
The tables below summarize the inhibitory activity of this compound against Listeria species from various studies.
Table 1: In Vitro Inhibitory Activity of this compound against Listeria Species
| Target Organism | Study Type | Key Findings | Reference |
| Listeria innocua | Minimum Inhibitory Concentration (MIC) | MIC of 40 au/ml. | nih.govresearchgate.net |
| Listeria monocytogenes (8 isolates) | Minimum Inhibitory Concentration (MIC) | MIC of 40 au/ml. | nih.gov |
| Listeria monocytogenes EGDe | Growth Inhibition Assay | Complete inhibition at up to 1/64 dilution. | researchgate.net |
| Listeria spp. | General Activity | Strong inhibitory activity reported. | frontiersin.orgresearchgate.net |
Table 2: Ex Vivo Inhibitory Activity of this compound in Food Models
| Food Model | Target Organism | Key Findings | Reference |
| Ostrich Meat Salami | Not specified | Used as a biopreservative. | asm.org |
| Cheese (Laboratory-scale) | Listeria innocua | Effective in eliminating the indicator strain when used as an adjunct culture. | nih.govnih.gov |
| Cheese (Industrial-scale) | Listeria innocua | More effective than nisin-producing cultures alone for protection against the indicator. | nih.govnih.gov |
Inhibition of Other Gram-Positive Microorganisms
This compound, a bacteriocin produced by Lactobacillus plantarum 423, demonstrates a notable inhibitory effect against a range of Gram-positive bacteria, including several that are significant in food spoilage and safety. nih.govnih.govfrontiersin.org Its antimicrobial spectrum includes, but is not limited to, Bacillus cereus, Clostridium sporogenes, Enterococcus faecalis, various Staphylococcus species, and Oenococcus oeni. nih.govfrontiersin.orgresearchgate.netmdpi.comoup.com
The inhibitory action of this compound has been documented against:
Bacillus cereus : A common foodborne pathogen. nih.govfrontiersin.orgmdpi.comnih.gov
Clostridium sporogenes : A spore-forming bacterium used as a non-pathogenic surrogate for Clostridium botulinum in food processing studies. nih.govfrontiersin.orgmdpi.comnih.gov
Enterococcus faecalis : A commensal bacterium that can be an opportunistic pathogen. nih.govfrontiersin.orgmdpi.comnih.govoup.com In one study, this compound was shown to displace Enterococcus faecalis from Caco-2 cells. mdpi.com
Staphylococcus spp. : This genus includes the significant pathogen Staphylococcus aureus. nih.govnih.govfrontiersin.orgresearchgate.netnih.gov
Oenococcus oeni : A lactic acid bacterium crucial in the malolactic fermentation of wine. This compound is particularly active against O. oeni. nih.govoup.comcore.ac.uk Studies have shown that this compound can kill all viable cells in established biofilms of O. oeni on stainless steel surfaces. researchgate.netfrontiersin.orgcsic.es
The mechanism of action against these Gram-positive organisms is generally considered to be bactericidal, leading to cell death. nih.govresearchgate.netresearchgate.net This is achieved through the disruption of the cell membrane's integrity, leading to the dissipation of the proton motive force. researchgate.netjst.go.jp
Table 1: Gram-Positive Microorganisms Inhibited by this compound
| Microorganism | Significance | Reference |
|---|---|---|
| Bacillus cereus | Foodborne pathogen | nih.govfrontiersin.orgmdpi.comnih.gov |
| Clostridium sporogenes | Food spoilage indicator | nih.govfrontiersin.orgmdpi.comnih.gov |
| Enterococcus faecalis | Opportunistic pathogen | nih.govfrontiersin.orgmdpi.comnih.govoup.com |
| Staphylococcus spp. | Includes pathogenic species | nih.govnih.govfrontiersin.orgresearchgate.netnih.gov |
| Oenococcus oeni | Wine malolactic fermentation | nih.govoup.comcore.ac.uk |
Characterization of Activity Against Specific Gram-Negative Bacteria and Yeasts
In contrast to its potent activity against Gram-positive bacteria, this compound generally shows no inhibitory activity against Gram-negative bacteria and yeasts. frontiersin.org
Escherichia coli : Studies have consistently shown that this compound is not active against E. coli. frontiersin.org However, it is noteworthy that the gene for this compound has been successfully expressed in E. coli for production purposes, often as a fusion protein to circumvent the host's lack of susceptibility. frontiersin.orgresearchgate.netnih.gov
Pichia pastoris : This yeast is a common host for the heterologous production of proteins, including bacteriocins. researchgate.net Research indicates that P. pastoris is not susceptible to the antimicrobial action of this compound. frontiersin.org
Saccharomyces cerevisiae : Similar to P. pastoris, the yeast Saccharomyces cerevisiae is not inhibited by this compound. frontiersin.org In fact, S. cerevisiae has been utilized as a host for the heterologous expression and secretion of active this compound. researchgate.netnih.govcabidigitallibrary.orgasm.orgmdpi.comscite.ai
The lack of activity against these microorganisms is attributed to the fundamental differences in their cell wall structures compared to Gram-positive bacteria. The outer membrane of Gram-negative bacteria and the robust cell wall of yeasts present a barrier that prevents this compound from reaching its target, the cytoplasmic membrane.
Table 2: Activity of this compound Against Specific Gram-Negative Bacteria and Yeasts
| Microorganism | Type | Activity of this compound | Reference |
|---|---|---|---|
| Escherichia coli | Gram-Negative Bacterium | No inhibitory activity | frontiersin.org |
| Pichia pastoris | Yeast | No inhibitory activity | frontiersin.org |
| Saccharomyces cerevisiae | Yeast | No inhibitory activity | frontiersin.org |
Factors Influencing this compound Activity
Stability of Activity Across Varying pH Conditions
This compound exhibits remarkable stability over a broad pH range. Research has consistently demonstrated that its antimicrobial activity is retained after incubation in conditions ranging from pH 1 to 10. nih.govoup.comjst.go.jp This wide pH tolerance is a significant characteristic, suggesting its potential applicability in various food systems with different acidity levels. researchgate.netresearchgate.net One study noted that the optimal adsorption of this compound to Enterococcus faecium HKLHS occurred between pH 8.0 and 10.0, while for Lactobacillus sakei DSM20017, it was between pH 2.0 and 6.0, indicating that the interaction with target cells can be pH-dependent. scielo.br
Resistance of Activity to Heat Treatment
This compound is a heat-stable bacteriocin, a characteristic feature of Class IIa bacteriocins. nih.govfrontiersin.orgjst.go.jpscielo.br It is resistant to heat treatment at 80°C. nih.govoup.com However, its activity diminishes with increasing temperature and duration of exposure. Specifically, it loses approximately 50% of its activity after being held at 100°C for 60 minutes and about 75% of its activity after autoclaving at 121°C for 15 minutes. nih.govoup.com Despite this, a bacteriocin with 100% homology to this compound was reported to be highly stable at temperatures up to 100°C. researchgate.net
Sensitivity to Proteolytic Enzymes
The proteinaceous nature of this compound makes it susceptible to degradation by proteolytic enzymes. jst.go.jp Its antimicrobial activity is completely inactivated upon treatment with a variety of proteases, including:
Pepsin nih.govoup.comscienceasia.org
Papain nih.govoup.comscienceasia.org
Trypsin nih.govoup.comscienceasia.org
This sensitivity confirms that the biological activity of this compound is dependent on its protein structure.
Table 3: Influence of Environmental Factors on this compound Activity
| Factor | Condition | Effect on Activity | Reference |
|---|---|---|---|
| pH | pH 1.0 - 10.0 | Stable | nih.govoup.comjst.go.jp |
| Heat | 80°C | Resistant | nih.govoup.com |
| Heat | 100°C for 60 min | 50% loss of activity | nih.govoup.com |
| Heat | 121°C for 15 min | 75% loss of activity | nih.govoup.com |
| Proteolytic Enzymes | Pepsin, Papain, Trypsin, Proteinase K, α-chymotrypsin | Inactivated | nih.govoup.com |
Molecular Basis of Self-Immunity
The producing organism, Lactobacillus plantarum 423, is immune to the bactericidal effects of the this compound it secretes. This self-immunity is conferred by a specific immunity protein encoded within the same operon as the bacteriocin itself. The DNA sequence of the this compound-encoding region is located on the plasmid pPLA4. nih.govasm.org This operon has a structure similar to that of the pediocin PA-1 operon and consists of four open reading frames (ORFs). nih.govresearchgate.net
The second ORF, designated plaB, encodes the putative immunity protein. researchgate.net This protein provides protection to the producer cell, preventing the bacteriocin from disrupting its own cell membrane. The genes plaC and plaD, also part of the operon, are involved in the processing and transport of the bacteriocin. researchgate.net The presence of a dedicated immunity protein is a common feature among bacteriocin-producing bacteria, ensuring their survival while eliminating competitor microorganisms.
Role of the PlaB Immunity Protein
The immunity to this compound is conferred by the PlaB protein, which is encoded by the plaB gene located on the pPLA4 plasmid. researchgate.netasm.orgresearchgate.net This plasmid also carries the structural gene for this compound (plaA) and other genes necessary for its production and transport. researchgate.netasm.orgresearchgate.netpsu.edu The PlaB protein consists of 109 amino acids and is essential for protecting the producing cell from the bactericidal effects of its own this compound. asm.orgnih.gov The expression of this immunity protein allows the producer organism to remain viable while secreting the potent antimicrobial peptide. asm.orgcrie.ru
The genetic organization of the this compound operon (plaABCD) shows a high degree of similarity to that of other class IIa bacteriocins, such as pediocin PA-1. psu.eduscielo.brnih.gov However, despite these similarities in the genetic layout, the immunity proteins themselves exhibit significant specificity.
Proposed Mechanisms of Immunity (e.g., Disturbing Bacteriocin Aggregation, Interfering with Pore Formation, Receptor Interaction)
While the precise molecular mechanism of immunity conferred by proteins like PlaB is not fully elucidated, several models have been proposed based on studies of class IIa bacteriocins. asm.orgresearchgate.net These potential mechanisms are not mutually exclusive and may act in concert to ensure robust protection for the producer cell.
The proposed mechanisms include:
Disturbing Bacteriocin Aggregation: One hypothesis suggests that the immunity protein may interfere with the aggregation of bacteriocin molecules at the cell surface, a crucial step for pore formation. asm.org
Interfering with Pore Formation: The immunity protein could directly interact with the bacteriocin molecules, preventing them from forming pores in the cytoplasmic membrane. asm.orgmdpi.com This interference would halt the dissipation of the proton motive force and leakage of essential intracellular components. nih.gov
Interaction with a Membrane-Located Receptor: A widely considered mechanism involves the interaction between the immunity protein and a specific receptor on the cell membrane. asm.orgnih.govresearchgate.net It is proposed that the immunity protein binds to the bacteriocin's target receptor, effectively blocking the bacteriocin from binding and initiating its lethal action. researchgate.net This interaction is thought to occur at the cytoplasmic side of the cell membrane. nih.govresearchgate.net Recent structural studies on other class IIa bacteriocins have provided evidence for a model where the immunity protein inserts a C-terminal loop into the pore formed by the bacteriocin, thereby blocking ion leakage. asm.org
Production Strategies and Methodologies
Fermentation Optimization for Enhanced Plantaricin 423 Production
The synthesis of this compound by Lactobacillus plantarum 423 is intricately linked to the composition of the growth medium and the surrounding environmental conditions. Optimization of these parameters is a key strategy for maximizing production. The yield of this bacteriocin (B1578144) is significantly influenced by the type and concentration of carbon and nitrogen sources, as well as physical parameters like temperature and pH. nih.gov
Impact of Nitrogen Sources
Nitrogen sources are critical for bacterial growth and the synthesis of protein-based compounds like bacteriocins. For this compound, the choice of nitrogen source has a profound impact on its production. Optimal yields of this compound have been recorded in MRS broth that was supplemented with bacteriological peptone. scielo.brcellmolbiol.orgnih.govscispace.comejmanager.com Following peptone, other nitrogen sources such as casamino acids, tryptone, and meat extract have also been shown to support good production levels. scielo.brcellmolbiol.orgscispace.com The stimulatory effect of complex nitrogen sources like yeast extract and meat extract has been noted for other class IIa bacteriocins as well. scielo.brcellmolbiol.org In contrast, for some other plantaricins, tryptone has been identified as the key nitrogen component required for maximal output. scielo.brscispace.com Interestingly, while ammonium (B1175870) nitrate (B79036) has been reported as a choice nitrogen source for some L. plantarum bacteriocins, the most effective sources for this compound are complex organic nitrogen compounds. ejmanager.com
Table 2: Influence of Various Nitrogen Sources on this compound Production
| Nitrogen Source | Relative Production Yield |
| Bacteriological Peptone | Very High |
| Casamino Acids | High |
| Tryptone | Moderate-High |
| Meat Extract | Moderate |
| Yeast Extract | Variable |
| Ammonium Nitrate | Low/Not optimal |
Effects of Environmental Parameters
Environmental factors, particularly temperature and pH, are crucial for regulating the growth of L. plantarum and its production of this compound. While the bacteriocin itself is stable over a wide pH range (pH 1-10) and at temperatures up to 80°C, the optimal conditions for its production are more specific. conicet.gov.ar
Studies have shown that bacteriocin production is often enhanced at temperatures and pH levels that are different from those required for the optimal growth of the producing bacterium. cellmolbiol.org For many Lactobacillus strains, maximum bacteriocin activity is often achieved at temperatures slightly below the optimum for cell growth. unipd.it For example, research on a different L. plantarum strain found the optimal temperature for bacteriocin production to be 36°C with an initial pH of 6.5. ejmanager.com The production of this compound is also known to be influenced by surfactants, with Tween 80 reported to increase its yield.
Purification Techniques for this compound
Following fermentation, this compound must be isolated from the complex culture supernatant, which contains a mixture of proteins, peptides, and other metabolites. The purification process typically takes advantage of the bacteriocin's physicochemical properties, such as its size, charge, and hydrophobicity.
Ammonium Sulfate (B86663) Precipitation
A common initial step in the purification of this compound is ammonium sulfate precipitation. nih.gov This technique is widely used to concentrate proteins from a dilute solution. By adding ammonium sulfate to the cell-free supernatant, the solubility of the bacteriocin is decreased, causing it to precipitate. For this compound, precipitation with 70% saturated ammonium sulfate has been effectively used. scielo.br This step is also employed for many other plantaricins, with saturation levels typically ranging from 40% to 80%. nih.govconicet.gov.ar The resulting precipitate, which contains the crude bacteriocin, can then be collected by centrifugation and resuspended in a smaller volume of a suitable buffer for further purification. nih.gov
Cation-Exchange Chromatography
Cation-exchange chromatography is a highly effective method for purifying cationic peptides like this compound. scispace.com This technique separates molecules based on their net positive charge. The crude or partially purified bacteriocin solution is loaded onto a column containing a solid support with negatively charged functional groups (e.g., SP-Sepharose). nih.govconicet.gov.ar this compound, being cationic, binds to the column matrix, while neutral or negatively charged contaminants pass through. The bound bacteriocin is then eluted from the column by applying a buffer with a high salt concentration (e.g., 1M NaCl) or by changing the pH. nih.govconicet.gov.ar This method has been shown to significantly increase the specific activity of the bacteriocin and is often a key step in achieving a high degree of purity. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical final step in the purification of this compound to achieve a high degree of purity. frontiersin.orgnih.gov This chromatographic technique separates molecules based on their hydrophobicity. In the purification of plantaricins, including this compound, the process typically involves injecting a concentrated, partially purified bacteriocin sample into an analytical C18 reverse-phase column. frontiersin.orgnih.govresearchgate.netscialert.net
The elution of the bound peptide is accomplished using a linear gradient of an organic solvent, commonly acetonitrile (B52724), mixed with water, and often containing a small percentage of trifluoroacetic acid (TFA) to improve peak resolution. nih.gov The mobile phase gradient starts with a high concentration of the aqueous solvent and progressively increases the concentration of the organic solvent. frontiersin.org For example, a gradient might run from 5% to 95% acetonitrile over a period of 30 minutes. nih.gov The separated peptides are monitored by a UV detector, typically at a wavelength of 220 nm or 280 nm, and the fractions corresponding to the active this compound are collected for further analysis. frontiersin.orgnih.gov This multi-step purification process, culminating in RP-HPLC, is essential for obtaining homogenous samples of the bacteriocin for detailed characterization. frontiersin.orgfrontiersin.org
Heterologous Expression Systems for Recombinant this compound Production
As an alternative to purification from its natural producer, Lactobacillus plantarum 423, heterologous expression offers a promising avenue for producing the large quantities of this compound required for extensive research and potential applications. scispace.com Various host systems, including Escherichia coli and Saccharomyces cerevisiae, have been engineered for this purpose. scispace.commdpi.com
Expression in Escherichia coli Systems
Escherichia coli is a widely utilized host for producing foreign proteins; however, its application for bacteriocins like this compound is often hindered by the peptide's toxicity to the host cell and the formation of insoluble protein aggregates known as inclusion bodies. nih.gov
To overcome the challenges of expression in E. coli, a key strategy involves fusing the mature this compound peptide to a larger, more stable protein partner. frontiersin.orgresearchgate.net Research has successfully demonstrated the use of a His-tagged Green Fluorescent Protein (GFP) as a fusion partner for this compound. frontiersin.orgnih.gov This fusion, resulting in a protein termed GFP-PlaX, has been shown to stabilize the heterologous expression of the bacteriocin and significantly boost production yields. frontiersin.orgresearchgate.net The GFP fusion strategy provides many of the same benefits as other partners like thioredoxin, which has also been used to enhance the expression of class IIa bacteriocins. frontiersin.orgnih.gov The resulting GFP-PlaX fusion protein was produced at a yield of 121.29 mg per liter of culture. frontiersin.orgnih.gov
The use of large, soluble fusion partners like GFP is a direct strategy to circumvent the formation of inclusion bodies and reduce the bacteriocin's toxicity. frontiersin.orgresearchgate.netnih.gov The fusion of this compound to GFP increases the size and solubility of the resulting protein, which prevents it from aggregating into non-functional inclusion bodies within the E. coli cytoplasm. frontiersin.orgnih.gov This approach also masks the antimicrobial activity of the bacteriocin, thereby lowering its toxic effects on the host cell during expression. nih.govfrontiersin.org Consequently, the GFP-PlaX fusion protein can be purified from the soluble cellular fraction, a significant advantage over processes that require the resolubilization of proteins from inclusion bodies. frontiersin.org
Table 1: Optimization of GFP-PlaX Fusion Protein Expression in E. coli
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Incubation Temperature | 18°C | Significantly higher yield compared to 26°C and 37°C |
| IPTG Concentration | 0.1–0.2 mM | Optimal for inducing expression without overburdening the host |
Data derived from research on the optimization of expression conditions for GFP-fusion bacteriocins in E. coli. frontiersin.orgnih.gov
A unique advantage of using GFP as a fusion partner is its intrinsic autofluorescence. frontiersin.orgresearchgate.net This property allows for the straightforward quantitative and qualitative monitoring of the GFP-PlaX fusion protein throughout the entire production and purification process. frontiersin.orgnih.gov The fluorescent intensity can be measured in real-time (in vivo) to track expression levels under different conditions, such as varying temperatures and inducer concentrations. frontiersin.orgresearchgate.net This robust fluorometric property facilitates the rapid optimization of expression conditions and provides a simple method to track the protein during purification steps. frontiersin.orgnih.gov
Expression in Saccharomyces cerevisiae Systems
Saccharomyces cerevisiae (baker's yeast) is another popular host for recombinant protein production, offering advantages such as being generally recognized as safe (GRAS) and capable of secreting proteins extracellularly, which can simplify purification. mdpi.comnih.gov Initial attempts to express this compound in S. cerevisiae showed antimicrobial activity, but very little of the bacteriocin was secreted into the supernatant. scispace.comjst.go.jp
More recent studies have achieved significant improvements. mdpi.comscite.ai By using the S. cerevisiae alpha-mating factor (MFα1) secretion signal and optimizing the gene sequence for yeast codon usage, researchers successfully secreted active this compound. mdpi.comscite.airesearchgate.net This optimized approach yielded 18.4 mg/L of purified this compound. scite.airesearchgate.netnih.gov This yield represents a marked improvement over the amount of active, cleaved bacteriocin recovered from the E. coli GFP-fusion system. scite.airesearchgate.net The results demonstrate that S. cerevisiae is a promising host for producing this compound, potentially offering a simpler purification process compared to intracellular expression in E. coli. researchgate.netnih.gov
Table 2: Comparison of Recombinant this compound Production Systems
| Host System | Expression Strategy | Yield (Fusion Protein) | Yield (Purified Active Bacteriocin) | Key Outcome |
|---|---|---|---|---|
| Escherichia coli | Intracellular GFP-PlaX fusion | 121.29 mg/L | Not specified, cleavage was inefficient | Circumvented inclusion bodies and toxicity; allowed fluorescent monitoring. frontiersin.orgnih.gov |
| Saccharomyces cerevisiae | Secretion using MFα1 signal and codon optimization | N/A (Secreted) | 18.4 mg/L | Achieved higher yield of active bacteriocin with a simpler purification process. scite.airesearchgate.netnih.gov |
Application of Secretion Signal Sequences (e.g., Alpha Mating Factor, Xylanase 2)
To facilitate the secretion of this compound from the yeast cell into the extracellular medium, specific secretion signal sequences are fused to the peptide. nih.govresearchgate.net This strategy simplifies the purification process. researchgate.net Studies have evaluated different signal sequences for their efficiency in secreting active this compound. nih.govnih.gov
Two notable secretion signals that have been tested are:
Alpha Mating Factor (MFα1) : The native mating factor-alpha secretion signal from S. cerevisiae. nih.govresearchgate.net
Xylanase 2 (XYNSEC) : A secretion signal derived from the fungus Trichoderma reesei. nih.govresearchgate.net
In a comparative study, both signals were used to direct the secretion of this compound. The results indicated that the native MFα1 secretion signal was superior to the XYNSEC signal for the effective secretion of the bacteriocin. nih.govnih.govresearchgate.net
Importance of Codon Optimization for Yield Improvement
Codon optimization is a critical strategy in recombinant protein production aimed at improving the translational efficiency of a gene in a heterologous host. This involves modifying the gene sequence to match the codon usage bias of the expression host without altering the final amino acid sequence of the protein. nih.govresearchgate.net For this compound production in S. cerevisiae, both the native gene (plaA) and a codon-optimised variant were expressed to assess the impact on yield. nih.govnih.gov
While codon optimization is a standard approach to enhance production, its effect can be peptide-specific. In the case of this compound, an eight-fold increase in antimicrobial activity was not observed after codon optimisation, unlike for another bacteriocin, Mundticin ST4SA, which was tested in the same study. nih.govnih.govresearchgate.net This highlights that the efficacy of codon optimization can be sensitive and is not universally guaranteed for all bacteriocins. nih.gov
Comparative Analysis of Yields and Challenges in Yeast Expression
The expression of this compound in S. cerevisiae has yielded promising results, particularly when compared to other systems like Escherichia coli. nih.govnih.gov Using a codon-optimized gene paired with the superior MFα1 secretion signal, a yield of 18.4 mg/L of this compound was achieved after HPLC purification. nih.govnih.govresearchgate.netresearchgate.net This represents a significant improvement over yields from E. coli expression systems, which often face challenges such as the peptide's toxicity to the host cell and the need for additional purification steps to cleave fusion tags. nih.govresearchgate.net
Despite the successes, challenges remain in using yeast for bacteriocin production. Historically, expressing bacteriocins like this compound in S. cerevisiae resulted in very low concentrations in the culture supernatant. researchgate.netnih.gov Achieving high yields can be difficult, and the success is highly dependent on the careful selection of expression vectors, promoters, and secretion signals. nih.govmdpi.com The production process is sensitive to these genetic elements, and undesirable carbon loss to ethanol (B145695) fermentation in S. cerevisiae can also contribute to lower than expected protein yields. researchgate.net
Recombinant this compound Yield in S. cerevisiae
| Expression System | Genetic Construct | Achieved Yield | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae Y294 | Codon-optimised plaA gene with MFα1 secretion signal | 18.4 mg/L | nih.govnih.govresearchgate.net |
Advanced Delivery Systems for this compound
To enhance the stability and application of this compound, advanced delivery systems are being developed. These systems aim to protect the bacteriocin from degradation and control its release over time. sci-hub.se
Encapsulation in Nanofibers for Controlled Release
One of the most promising delivery methods for this compound is encapsulation within nanofibers, which can be produced via electrospinning. nih.gov Researchers have successfully encapsulated this compound in nanofibers composed of materials like polyethylene (B3416737) oxide (PEO) or blends of PEO and poly(d,l-lactide) (PDLLA). nih.govnih.gov The average diameter of these PEO-based nanofibers has been reported to be around 288 nm. nih.govscispace.com
This encapsulation strategy facilitates a controlled release of the bacteriocin. Studies using PEO:PDLLA blends have shown a release profile characterized by a high initial burst, which can rapidly reduce microbial counts, followed by a slower, sustained release over an extended period of up to eight days. researchgate.netfrontiersin.org This release pattern is considered ideal for controlling infections, as it provides both immediate and long-lasting antimicrobial action. frontiersin.org
Retention of Antimicrobial Activity within Encapsulated Systems
A crucial aspect of any delivery system is ensuring that the encapsulated agent retains its biological activity. For this compound, studies have confirmed that the peptide remains highly active after being encapsulated in nanofibers. nih.govnih.gov When encapsulated in PEO:PDLLA nanofibers, this compound retained 88% of its original antimicrobial activity. nih.govnih.gov
The activity of the encapsulated bacteriocin has been quantified against various sensitive bacterial strains. Although the electrospinning process causes some reduction in activity, the encapsulated this compound remains potent. nih.govscispace.com For instance, just 25 mg of nanofibers containing this compound was sufficient to inhibit the growth of actively growing Enterococcus faecium cells in a liquid broth. nih.gov This demonstrates that nanofibers can serve as an effective carrier matrix for developing controlled antimicrobial delivery systems. nih.gov
Antimicrobial Activity of this compound Before and After Nanofiber Encapsulation
| Target Bacterium | Activity Before Electrospinning (AU/ml) | Activity After Electrospinning (AU/ml) | Reference |
|---|---|---|---|
| Lactobacillus sakei DSM 20017 | 51,200 | 25,600 | nih.govscispace.com |
| Enterococcus faecium HKLHS | 204,800 | 51,200 | nih.govscispace.com |
Comparative and Structural Biology of Plantaricin 423
Sequence Homology and Phylogenetic Relationship with Other Class IIa Bacteriocins
Plantaricin 423, produced by Lactobacillus plantarum 423, is genetically located on the pPLA4 plasmid. asm.org Class IIa bacteriocins, also known as pediocin-like bacteriocins, are characterized by their strong activity against Listeria and a conserved N-terminal "pediocin box" with the amino acid sequence YGNGV. asm.orgnih.gov
Similarities to Pediocin PA-1, Pediocin AcH, Coagulin (B1577449), and Mundticin ST
The operon responsible for producing this compound demonstrates significant sequence similarity to the operons of other class IIa bacteriocins, including coagulin, pediocin PA-1, and pediocin AcH. nih.gov This homology is particularly high in the genes responsible for transportation and processing of the bacteriocin (B1578144). Specifically, the plaC and plaD genes of the this compound operon are 99% homologous to the pedC and pedD genes of the pediocin PA-1 operon. scielo.brpsu.edu Similarly, the plaC and plaD genes are almost identical to the coaC and coaD genes of the coagulin operon. nih.gov
Despite the high similarity in their genetic organization, there are minor differences in the DNA sequences that code for the mature bacteriocin peptide and its corresponding immunity protein. nih.govnih.gov While the operons for this compound, pediocin PA-1, and coagulin are nearly identical in their gene arrangement, the plasmids that carry these operons show little sequence similarity outside of the bacteriocin-producing genes, suggesting they may have different origins. nih.govnih.gov
Conservation of the YGNGV Motif ("Pediocin Box")
A defining feature of class IIa bacteriocins is the highly conserved YGNGV motif, commonly referred to as the "pediocin box". asm.orgscielo.br This motif is located in the N-terminal region of the peptide. nih.gov this compound, like other members of this subclass, possesses this conserved sequence. frontiersin.org The YGNGV motif is considered crucial for the anti-listerial activity that characterizes these bacteriocins. asm.org
Distinguishing Characteristics from Related Bacteriocins
While this compound shares many similarities with other class IIa bacteriocins, it also possesses unique features that set it apart, particularly in its immunity and structural stabilization.
Specificity in Immunity Protein Interaction and Lack of Cross-Reactivity with Pediocin PA-1 Immunity
Bacteriocin-producing bacteria protect themselves from their own antimicrobial peptides through the expression of specific immunity proteins. psu.edu The immunity protein for this compound, designated PlaB, is a 109-amino acid protein. nih.gov Although the this compound operon is highly similar to that of pediocin PA-1, their respective immunity proteins are not interchangeable. nih.govpsu.edu Studies have shown no cross-reactivity between the immunity proteins of this compound and pediocin PA-1. nih.govscielo.brpsu.edu Cells expressing the pediocin PA-1 immunity protein are not protected from this compound, and vice versa. nih.gov This specificity highlights a key difference in the recognition mechanisms between these closely related bacteriocins and their immunity proteins. nih.gov
Presence and Functional Implications of Disulfide Bonds
Post-translational modifications in class IIa bacteriocins are generally limited to the formation of disulfide bonds. asm.orgfrontiersin.org this compound contains four cysteine residues, allowing for the formation of two disulfide bonds. frontiersin.orgmdpi.com One of these bonds is located in the conserved N-terminal region, while the second is in the C-terminal part of the peptide, specifically between cysteine-24 and cysteine-37. mdpi.com This second disulfide bridge is a feature shared with a few other class IIa bacteriocins like pediocin PA-1, divercin V41, and enterocin (B1671362) A. mdpi.commdpi.com The presence of this additional bond is significant as it stabilizes the three-dimensional structure of the C-terminal domain, which is believed to be important for the bacteriocin's range of activity. mdpi.com Incorrect folding and disulfide bond formation during heterologous expression can result in conformational isomers with varying levels of activity. frontiersin.org
Structural and Molecular Characterization Methodologies
The characterization of this compound has been achieved through a combination of genetic and biochemical techniques. The initial isolation and purification of this compound involved methods to separate the 3.5 kDa protein. nih.gov
The genetic basis of this compound production was elucidated by sequencing the pPLA4 plasmid, which revealed a four-ORF operon structure similar to that of pediocin PA-1. nih.gov The amino acid sequence of the mature 37-amino acid peptide was deduced from this DNA sequence. nih.gov
Tricine-SDS-PAGE for Size Estimation
Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (Tricine-SDS-PAGE) is a preferred method for resolving low molecular weight proteins and peptides. This technique offers superior resolution of proteins smaller than 30 kDa compared to standard glycine-based SDS-PAGE systems.
Initial characterization of native this compound utilized Tricine-SDS-PAGE to estimate its molecular size. Research by van Reenen et al. (1998) partially purified the bacteriocin and determined its size to be approximately 3.5 kDa. nih.gov This small size is a characteristic feature of class IIa bacteriocins. frontiersin.org
More recent studies involving the heterologous expression of this compound (designated PlaX) in Saccharomyces cerevisiae also employed Tricine-SDS-PAGE for analysis. Concentrated supernatants from recombinant yeast strains showed a protein band corresponding to the expected size of this compound. nih.gov Specifically, the analysis of the recombinant peptide indicated a size of approximately 3.9 kDa. nih.gov An overlay assay, where the gel is overlaid with a sensitive indicator organism such as Listeria monocytogenes, confirmed that the antimicrobial activity corresponded directly to the protein band of the correct size. nih.gov
Table 1: Size Estimation of this compound by Tricine-SDS-PAGE
| Source of this compound | Estimated Molecular Weight (kDa) | Reference |
|---|---|---|
| Native (L. plantarum 423) | 3.5 | nih.gov |
Mass Spectrometry Techniques (e.g., MALDI-TOF-MS, nano-LC–MS/MS)
Mass spectrometry provides a highly accurate determination of molecular mass and can be used for peptide sequencing, offering a more precise characterization than gel electrophoresis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that allows for the analysis of large biomolecules like peptides without significant fragmentation. While specific MALDI-TOF-MS data for this compound is not extensively detailed in the provided context, this technique is widely applied to other plantaricins. For instance, Plantaricin LPL-1, another class IIa bacteriocin, was analyzed by MALDI-TOF-MS, which determined its molecular mass to be a precise 4347.8467 Da. frontiersin.orgnih.gov This illustrates the power of the technique in providing exact molecular weights for these peptides.
Nano-Liquid Chromatography–Tandem Mass Spectrometry (nano-LC–MS/MS) combines the high-resolution separation of nano-LC with the mass analysis capabilities of tandem MS. This powerful combination is ideal for identifying and sequencing peptides in complex mixtures. A 2023 study on heterologously expressed this compound (PlaX_Opt) utilized nano-LC-MS/MS for detailed characterization. The analysis confirmed the presence of a peptide with a mass corresponding to the mature this compound, which includes two disulfide bonds. nih.govresearchgate.net The collision-induced peptide fragmentation spectra from MS/MS analysis successfully confirmed the amino acid sequence of the recombinant peptide. nih.gov This technique is crucial for verifying the correct synthesis and post-translational modifications (disulfide bridges) of the bacteriocin, which are essential for its activity. nih.gov
Table 2: Mass Spectrometry Data for Recombinant this compound (PlaX_Opt)
| Technique | Analysis | Key Findings | Reference |
|---|---|---|---|
| nano-LC-MS | Accurate Mass Determination | Confirmed presence of a peptide with mass corresponding to mature this compound with two disulfide bonds. Observed monoisotopic ions for [M+5H]+5 (expected m/z 786.7493) and [M+4H]+4 (expected m/z 983.1848). | nih.gov |
Microscopic Techniques for Visualization of Cellular Interactions (e.g., Atomic Force Microscopy)
Understanding the mode of action of bacteriocins involves studying their physical interaction with the cell membrane of target bacteria. Microscopic techniques are invaluable for visualizing these interactions at a high resolution.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce detailed three-dimensional images of surfaces, including those of bacterial cells. It allows for the visualization of morphological changes induced by antimicrobial agents. Research indicates that the bactericidal mode of action of this compound involves the destabilization of the cell membrane, leading to the leakage of intracellular components like amino acids. psu.edu It has been reported that this leakage may be due to the formation of pores by the bacteriocin, a phenomenon that has been visualized by Atomic Force Microscopy. psu.edu
Studies on other class IIa bacteriocins provide visual evidence of this mechanism. When sensitive bacteria are treated with these peptides, AFM reveals clear morphological changes such as cell deformation, vesiculation, and the formation of pores on the cell surface. researchgate.net For example, after treatment with recombinant this compound, Scanning Electron Microscopy (SEM) images of L. monocytogenes showed that cells appeared shriveled, with evidence of pore formation and the release of intracellular debris, indicating disruption of the cell membrane. nih.gov AFM provides an even more detailed view of the cell surface topography, making it a powerful tool to directly observe the physical damage and pore formation caused by bacteriocins like this compound.
Applications of Plantaricin 423 in Non Clinical Contexts
Role in Food Biopreservation
The primary non-clinical application of Plantaricin 423 lies in its capacity as a natural food preservative. Its ability to inhibit the growth of undesirable bacteria helps in extending the shelf-life and enhancing the safety of various food products.
Control of Food Spoilage Microorganisms and Foodborne Pathogens
This compound has demonstrated a broad spectrum of activity against several food spoilage and pathogenic bacteria. nih.govoup.com Research has shown its inhibitory effects against Listeria spp., Staphylococcus spp., Pediococcus spp., and Lactobacillus spp. nih.govresearchgate.net It is also effective against Bacillus cereus and Clostridium sporogenes. nih.govekb.eg This makes it a valuable tool in combating microbial contamination in the food industry.
One of the promising applications of this compound is the use of its producer strain, Lactobacillus plantarum 423, as a starter-adjuvant culture in the fermentation of foods like salami. mdpi.com Studies have shown that when L. plantarum 423 is used in salami production, it can significantly reduce the levels of Listeria monocytogenes, a major foodborne pathogen, often to undetectable levels. mdpi.comresearchgate.net This biopreservative effect is attributed to the in-situ production of this compound during the fermentation process. mdpi.com Research on salami made from various meats, including beef, horse, mutton, Blesbok, and Springbok, has demonstrated the potential of L. plantarum 423 to enhance the microbiological safety of the final product. researchgate.net Similarly, its use in ostrich meat salami has shown inhibition of L. monocytogenes. nih.gov
Table 1: Effect of Lactobacillus plantarum 423 as a Starter-Adjuvant Culture on Listeria monocytogenes in Salami
| Salami Type | L. plantarum 423 Application | Outcome for Listeria monocytogenes | Reference |
|---|---|---|---|
| Various Meats | Starter-adjuvant culture | Significantly reduced to undetectable levels | mdpi.comresearchgate.net |
| Ostrich Meat | Starter culture | Inhibition of growth | nih.gov |
The application of this compound extends to a variety of food matrices beyond fermented sausages. It has been identified as a potential biopreservative for meat products, dairy products, and other fermented foods. jst.go.jp Its effectiveness in meat is particularly noteworthy, as some other bacteriocins like nisin can be less effective due to interactions with lipids. mdpi.com In dairy products, such as certain cheeses, the use of this compound-producing strains has shown a strong antilisterial effect. researchgate.netnih.gov The bacteriocin's stability over a wide pH range further supports its application in diverse fermented food environments. researchgate.net
Potential in Advanced Food Packaging Systems
In addition to direct application, this compound is being explored for its role in innovative food packaging technologies designed to improve food safety and extend shelf life.
Incorporation into Antimicrobial Films (e.g., Active Polyvinylidene Chloride Films)
A significant area of research is the incorporation of Plantaricin into antimicrobial films. jst.go.jp These active packaging materials can release the bacteriocin (B1578144) onto the food surface, thereby inhibiting microbial growth. For instance, Plantaricin has been incorporated into active polyvinylidene chloride (PVDC) films for the preservation of fresh pork. jst.go.jpnii.ac.jp Studies on other types of plantaricin, like plantaricin BM-1, have demonstrated that incorporating them into polyethylene-based films can effectively inhibit the growth of L. monocytogenes. oup.com
Controlled Release from Polymer Matrices for Extended Efficacy
To enhance the long-term effectiveness of antimicrobial packaging, researchers are investigating the controlled release of this compound from polymer matrices. By electrospinning this compound into nanofibers made from polymer blends, such as poly(d,l-lactide) (PDLLA) and poly(ethylene oxide) (PEO), a sustained release of the bacteriocin can be achieved. nih.govresearchgate.net Studies have shown that an initial burst release, which eliminates a significant portion of microbial contaminants, can be followed by a slower, sustained release over several days. frontiersin.org This controlled release mechanism is ideal for maintaining the microbial safety of packaged foods for an extended period. frontiersin.org Research has demonstrated that this compound released from these nanofibers retains its antimicrobial activity. nih.govfrontiersin.org
Table 2: Controlled Release of this compound from Polymer Nanofibers
| Polymer Blend (PEO:PDLLA) | Release Profile | Duration of Antimicrobial Activity | Reference |
|---|---|---|---|
| 90:10 | Rapid initial release followed by slow, constant release | Almost 8 days | frontiersin.org |
| 50:50 | Sustained release | At least 6 days | frontiersin.org |
| Various combinations | High initial burst release | Extended period | nih.govresearchgate.net |
Advanced Research Methodologies and Future Perspectives
Contemporary Approaches in Plantaricin 423 Research
Modern research into this compound has moved beyond basic characterization, employing sophisticated molecular and computational techniques to unravel the complexities of its genetic basis, regulation, and functional dynamics.
Genomic analysis has been fundamental to understanding this compound, starting with the sequencing of the 8,188-bp plasmid, pPLA4, which harbors the genetic determinants for its production in Lactobacillus plantarum 423. nih.gov This plasmid contains the pla operon, which consists of four primary genes: plaA (the structural gene for the bacteriocin (B1578144) precursor), plaB (encoding the immunity protein), plaC (an accessory protein), and plaD (an ABC transporter). nih.govresearchgate.netnih.gov Comparative genomic analyses have revealed that the this compound operon shares a high degree of sequence similarity with the operons of other class IIa bacteriocins, such as coagulin (B1577449) and pediocin PA-1/AcH. asm.orgresearchgate.net However, significant differences exist in the DNA sequences that encode the mature bacteriocin peptide and, crucially, the immunity protein, which explains the lack of cross-immunity with pediocin PA-1. nih.govasm.org
Whole-genome sequencing (WGS) of producing strains allows for a broader understanding of the genetic context. researchgate.net Furthermore, specialized bioinformatics tools and databases like BAGEL4 and BACTIBASE are utilized to mine bacterial genomes for bacteriocin-producing gene clusters, enabling comparative studies and the discovery of novel bacteriocins. nih.gov While genomic studies have laid the groundwork, researchers suggest that future transcriptomic and proteomic approaches are necessary to fully elucidate the complex regulatory mechanisms, especially those dependent on environmental factors like manganese availability. nih.gov
Table 1: Genes of the this compound (pla) Operon on Plasmid pPLA4
| Gene Name | Encoded Protein | Function |
|---|---|---|
| plaA | Precursor Peptide | The structural gene encoding the prebacteriocin that is processed into mature this compound. nih.gov |
| plaB | Immunity Protein | Protects the producer cell from the antimicrobial action of this compound. nih.gov |
| plaC | Accessory Protein | An accessory protein, thought to be a thioredoxin isomerase, involved in bacteriocin processing or transport. researchgate.net |
| plaD | ABC Transporter | Part of the ATP-binding cassette (ABC) transporter system responsible for the secretion of this compound. researchgate.net |
To investigate the transcriptional regulation of this compound, researchers have developed fluorescent reporter systems. nih.gov A notable example involves the fusion of the plaA promoter to the gene encoding the red fluorescent protein mCherry. researchgate.netasm.org This construct, housed on a shuttle vector like pGKV223D, is introduced into Lactobacillus plantarum 423 strains (including a variant cured of the native pPLA4 plasmid to avoid interference). nih.govasm.org
By using this reporter system, the transcriptional activity of the plaA promoter can be monitored in real-time by measuring fluorescence. asm.org This methodology was instrumental in demonstrating that the expression of this compound is not constitutive under all conditions but is significantly upregulated in response to manganese privation. nih.govasm.org The use of fluorescent proteins like mCherry provides a powerful tool for studying gene expression in vivo and has also been applied to track the colonization of L. plantarum 423 in murine gastrointestinal tracts. nih.govnih.gov
In silico analysis and comparative genomics are crucial for contextualizing this compound within the broader family of class IIa bacteriocins. nih.gov The pla operon's structure is frequently compared to those of pediocin PA-1, coagulin, and sakacin G. nih.govnih.gov These studies highlight a key feature of a subgroup of class IIa bacteriocins, including this compound: the conspicuous absence of local regulatory genes typically associated with quorum-sensing systems on their mobile genetic elements. nih.govresearchgate.net
Phylogenetic analysis based on the sequence of immunity proteins has helped to subgroup class IIa operons, revealing that the absence of classical regulatory genes is a common trait for the cluster that includes this compound. nih.gov This comparative approach led researchers to hypothesize that regulation might be linked to other host mechanisms, such as transition metal homeostasis. nih.gov Furthermore, in silico tools are used to predict the 3D structures of plantaricin-related peptides, which can provide insights into their function and mechanisms of action. researchgate.net
Challenges and Unresolved Questions
Despite advancements, significant questions regarding this compound remain, presenting challenges that are the focus of ongoing research.
A primary challenge in this compound research is the detailed elucidation of the regulatory network that governs its expression. nih.gov Unlike many bacteriocins whose production is controlled by a well-defined, three-component quorum-sensing system, the pla operon on plasmid pPLA4 lacks local regulatory genes. nih.govresearchgate.net This absence makes it difficult to identify the specific mechanisms that control its transcription. nih.gov
Recent studies have revealed a previously undescribed mode of regulation linked to the producer's management of transition metal homeostasis. nih.gov Specifically, the expression of this compound is upregulated under conditions of manganese starvation. nih.govasm.org This suggests a delocalized metalloregulatory model, a departure from the canonical quorum-sensing paradigm. nih.gov However, the precise components of this global regulatory network, including the specific regulators that bind to the plaA promoter and the full cascade of events triggered by manganese levels, are yet to be identified. nih.gov Uncovering this complex network remains a significant and unresolved aspect of this compound biology.
Achieving a comprehensive understanding of the structure-function relationships of this compound is another major hurdle. researchgate.net this compound is a pediocin-like bacteriocin containing four cysteine residues that form two disulfide bonds. frontiersin.org The specific arrangement of these bonds is critical for the peptide's final conformation and its antimicrobial activity. frontiersin.org
A significant challenge arises during heterologous expression in hosts like Escherichia coli. frontiersin.org These systems often lack the specific machinery, such as the accessory thioredoxin protein (PlaC), required for correct disulfide bond formation. researchgate.netfrontiersin.org This can lead to the production of multiple conformational isomers with varying levels of biological activity, complicating purification and functional analysis. frontiersin.org The low specific activity and difficulty in analyzing these isomers via mass spectrometry have hindered efforts to definitively link specific structural features to the potent antilisterial activity of the bacteriocin. frontiersin.org Therefore, a detailed molecular understanding of how the three-dimensional structure of this compound dictates its interaction with target cell membranes and its ultimate bactericidal function is still incomplete.
Future Avenues for this compound Investigation
Future research on this compound is poised to expand its utility and efficacy through advanced methodologies. Key areas of investigation include the strategic modification of its structure, its use in combination with other antimicrobial agents, the development of sophisticated delivery systems, and its application in novel biotechnological contexts.
Rational Design and Engineering for Enhanced Activity and Specificity
The ribosomal synthesis of bacteriocins like this compound makes them highly amenable to modification through protein engineering techniques. nih.gov Unlike antibiotics synthesized by multi-enzyme complexes, the genetic template for this compound can be directly altered to produce variants with improved characteristics. nih.gov The primary goals of rationally designing this compound are to enhance its antimicrobial potency, broaden its spectrum of activity, and increase its stability and solubility in various applications. researchgate.net
Given that the operon for this compound shares high sequence similarity with that of pediocin PA-1, a well-studied class IIa bacteriocin, engineering strategies successful for pediocin and other related bacteriocins like nisin can serve as a valuable blueprint. nih.gov Site-directed mutagenesis is a key technique that allows for precise amino acid substitutions in the peptide's sequence. For instance, modifications in the N-terminal region could enhance its binding affinity to the docking molecule, lipid II, on the target cell membrane, while changes in the C-terminal region could improve its membrane penetration capabilities. researchgate.netmdpi.com
Research on nisin has shown that specific amino acid substitutions can lead to significant improvements. For example, replacing certain residues with more hydrophobic amino acids can enhance membrane interaction, while other changes can increase stability at neutral pH, a common limitation for many bacteriocins. researchgate.netmdpi.com These principles can be applied to this compound to create derivatives with fine-tuned properties for specific industrial applications.
| Engineering Strategy | Target Region/Residue | Potential Enhancement | Rationale / Example from Related Bacteriocins |
|---|---|---|---|
| Site-Directed Mutagenesis | N-terminal Domain (YGNGV motif) | Increased binding affinity to target cell receptors. | The conserved YGNGV motif in class IIa bacteriocins is crucial for targeting. Substitutions here could modulate specificity. nih.gov |
| Peptide Hybridization | C-terminal Domain | Broadened antimicrobial spectrum (e.g., against Gram-negative bacteria). | Fusing the C-terminus with domains from other peptides can introduce new functionalities, such as the ability to disrupt the outer membrane of Gram-negative bacteria. mdpi.com |
| Substitution for Stability | Hinge Region | Improved stability at neutral or alkaline pH and increased solubility. | Nisin variants with modified hinge regions show enhanced stability and solubility, expanding their applicability in foods with neutral pH. researchgate.netmdpi.com |
| Alanine (B10760859) Scanning Mutagenesis | Full Peptide Sequence | Identification of key residues essential for activity. | Systematically replacing each amino acid with alanine helps to map the functional domains of the bacteriocin, guiding further rational design efforts. nih.gov |
Exploration of Synergistic Antimicrobial Combinations with Other Agents
A promising strategy to enhance the efficacy of this compound is its use in combination with other antimicrobial agents. nih.gov Such combinations can result in synergistic or additive effects, where the total antimicrobial activity is greater than the sum of the individual components. hilarispublisher.com This approach can broaden the spectrum of inhibition, reduce the required concentration of the bacteriocin, and potentially limit the development of microbial resistance. nih.govresearchgate.net
Key areas for investigation include combinations with:
Other Bacteriocins: Combining this compound with other bacteriocins that have different modes of action or target receptors can be highly effective. For example, pairing a pore-forming bacteriocin like this compound with one that inhibits cell wall synthesis could lead to a potent synergistic effect. researchgate.net
Organic Acids: Organic acids like lactic acid and citric acid can destabilize the outer membrane of Gram-negative bacteria. frontiersin.org This permeabilizing action allows bacteriocins, which are typically less effective against these bacteria, to cross the outer membrane and reach their target site on the cytoplasmic membrane. frontiersin.org A study on Plantaricin E/F demonstrated a synergistic effect with lactic acid against Aeromonas hydrophila. frontiersin.org
Essential Oils: Natural compounds from plants, such as essential oils from thyme, oregano, or rosemary, contain antimicrobial components like carvacrol (B1668589), thymol (B1683141), and p-cymene. mdpi.comresearchgate.net The combination of bacteriocins with these essential oils has shown synergistic effects against various foodborne pathogens. researchgate.netonfoods.it The oils can disrupt the cell membrane, making it more susceptible to the action of this compound.
| Combined Agent | Target Microorganism(s) | Observed Effect | Mechanism of Synergy |
|---|---|---|---|
| Nisin (Bacteriocin) | Listeria monocytogenes, Staphylococcus aureus | Synergistic/Additive | Different modes of action or targeting different receptors on the cell surface. nih.govmdpi.com |
| Pediocin PA-1 (Bacteriocin) | Listeria ivanovii | Additive | Both are class IIa bacteriocins but may have slightly different efficiencies or binding kinetics. nih.gov |
| Lactic Acid (Organic Acid) | Aeromonas hydrophila (Gram-negative) | Synergistic | Lactic acid permeabilizes the outer membrane, allowing the bacteriocin to access the inner membrane. frontiersin.org |
| Oregano Essential Oil | Listeria monocytogenes, Escherichia coli | Synergistic | The essential oil disrupts the cell membrane integrity, facilitating bacteriocin entry and action. researchgate.net |
| Thyme Essential Oil | Salmonella typhimurium | Synergistic | Components like thymol and carvacrol increase membrane permeability, enhancing the bacteriocin's effectiveness. researchgate.netnih.gov |
Development of Novel and Efficient Delivery Systems
To maximize the potential of this compound in various biotechnological applications, particularly in the food industry, the development of effective delivery systems is crucial. Encapsulation technologies can protect the bacteriocin from degradation by environmental factors (e.g., pH, enzymes), ensure its controlled release over time, and maintain its activity. mdpi.com
One studied method for this compound is nanoencapsulation via electrospinning. In a notable study, this compound was successfully encapsulated in nanofibers made of polyethylene (B3416737) oxide. researchgate.netnih.gov This technique creates a high surface-area-to-volume ratio, which is ideal for controlled release applications. While the process resulted in some reduction in antimicrobial activity, the encapsulated bacteriocin remained effective. researchgate.netnih.gov
Other promising delivery systems for bacteriocins that could be explored for this compound include:
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com Liposomes can protect the bacteriocin and facilitate its interaction with the target microbial cell membrane. mdpi.comnih.gov
Nanoemulsions: These systems can enhance the solubility and stability of bacteriocins in aqueous environments, which is particularly useful for liquid food applications. mdpi.com
Biopolymer-based nanoparticles: Using natural polymers like chitosan, alginate, or zein (B1164903) to create nanoparticles is another eco-friendly approach to encapsulate and deliver this compound. nih.gov
| Indicator Strain | Activity Before Electrospinning (AU/ml) | Activity After Electrospinning (AU/ml) | Percentage of Activity Retained |
|---|---|---|---|
| Lactobacillus sakei DSM 20017 | 51,200 | 25,600 | 50% |
| Enterococcus faecium HKLHS | 204,800 | 51,200 | 25% |
Broadening of Application Scenarios in Biotechnology (excluding clinical applications)
The primary biotechnological application for this compound is as a natural food biopreservative. researchgate.net Its efficacy against a range of food spoilage organisms and pathogens, including Listeria, Staphylococcus, and Bacillus species, makes it a valuable alternative to chemical preservatives. nih.govscilit.com
Future research can broaden its application in several areas:
Active Packaging: Incorporating this compound directly into food packaging materials is a key area of development. openmicrobiologyjournal.com The bacteriocin can be coated onto or embedded within polymer films, from which it slowly migrates to the food surface, inhibiting microbial growth and extending shelf life. mdpi.com Studies with other plantaricins, such as Plantaricin BM-1, have demonstrated the effectiveness of this approach in preserving chilled meat. nih.govnih.gov
Dairy and Fermented Foods: this compound can be used to control undesirable bacteria in dairy products like cheese and yogurt. dairyknowledge.in It can prevent spoilage and inhibit pathogens without negatively affecting the beneficial starter cultures. nih.govmdpi.com
Agriculture: There is emerging potential for using bacteriocins to control plant pathogens. oup.com this compound could be investigated for its ability to inhibit bacteria or fungi that cause diseases in crops, offering a biological alternative to chemical pesticides. mdpi.com
Fermentation Control: In industrial fermentation processes, such as biofuel production, contamination by lactic acid bacteria can be a significant problem. A specific bacteriocin like this compound could be used to control these contaminating strains without harming the desired production organisms (e.g., yeast).
| Application Area | Specific Use | Target Microorganisms | Potential Benefit |
|---|---|---|---|
| Food Preservation | Direct additive in meat, dairy, and vegetable products. | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Extension of shelf life and improved food safety. nih.govnih.gov |
| Active Packaging | Incorporation into food-grade films and coatings. | Spoilage bacteria on food surfaces. | Controlled release of antimicrobial agent, providing continuous protection. openmicrobiologyjournal.comnih.gov |
| Agriculture | Biocontrol agent for crop protection. | Plant pathogenic bacteria (e.g., Pseudomonas, Xanthomonas) and fungi. | Reduction in the use of chemical pesticides. oup.commdpi.com |
| Industrial Fermentation | Contamination control in biofuel or biochemical production. | Wild lactic acid bacteria. | Improved fermentation efficiency and product yield. fao.org |
Q & A
Q. What are the standard protocols for purifying Plantaricin 423, and how can reproducibility be ensured?
this compound purification typically involves pretreatment of MRS growth medium with Amberlite® XAD-1180 to remove interfering proteins, followed by ammonium sulfate precipitation (80% saturation) and gel filtration chromatography. Tricine-SDS PAGE is used to confirm purity and molecular weight (3.5 kDa). To ensure reproducibility:
- Document pretreatment conditions (e.g., resin batch, contact time).
- Standardize ammonium sulfate concentrations and centrifugation parameters.
- Include positive controls (e.g., known bacteriocin standards) in electrophoresis .
- Adhere to data presentation guidelines for tables, such as aligning columns, avoiding color/shading, and providing footnotes for non-standard abbreviations .
Q. How is the antimicrobial activity of this compound characterized in vitro?
Activity is assessed using agar diffusion assays against target pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus) and broth microdilution to determine minimum inhibitory concentrations (MICs). Key steps:
- Use fresh overnight cultures of indicator strains adjusted to 10⁶ CFU/mL.
- Include heat-treated samples (80°C for 60 min) to confirm thermostability.
- Normalize results to protein concentration (e.g., mg/mL) using Bradford assays.
- Report zone-of-inhibition diameters and MICs with triplicate replicates to account for biological variability .
Advanced Research Questions
Q. What experimental strategies optimize this compound production yields in modified growth media?
Optimization requires factorial design or response surface methodology (RSM) to evaluate variables like carbon/nitrogen sources, pH, and pretreatment efficiency. For example:
- Test Amberlite® XAD-1180 at varying concentrations (e.g., 1–5% w/v) to balance protein removal and bacteriocin recovery.
- Use ANOVA to identify significant factors (e.g., pH, incubation time) affecting yield.
- Validate scalability in bioreactors by monitoring dissolved oxygen and agitation rates .
Q. How can researchers resolve contradictions in reported MIC values of this compound across studies?
Contradictions often arise from methodological differences. Mitigation strategies include:
- Standardizing indicator strain lineages (e.g., ATCC vs. clinical isolates).
- Controlling growth phase (mid-log vs. stationary phase) and culture media (e.g., MRS vs. BHI).
- Reporting purity levels (e.g., HPLC quantification) to enable cross-study comparisons.
- Applying meta-analysis frameworks to aggregate data and identify confounding variables .
Q. What methodologies are recommended for studying the mode of action of this compound against Gram-positive pathogens?
Mechanistic studies require a combination of techniques:
- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess pore formation.
- Transcriptomics : Compare gene expression profiles of treated vs. untreated cells (e.g., RNA-Seq).
- Molecular docking : Model interactions between this compound and lipid II or other cell wall targets.
- Electron microscopy : Visualize structural damage to bacterial membranes. Ensure ethical approval for pathogen use and cite biosafety protocols in methodology sections .
Methodological Considerations
Q. How should researchers design experiments to evaluate this compound stability under varying pH and temperature conditions?
- pH stability : Incubate this compound in buffers (pH 2–10) for 24 hours, then test residual activity via agar diffusion.
- Thermal stability : Use water baths at 60–100°C for 1–2 hours; include a negative control (untreated sample).
- Data presentation : Use line graphs for activity retention (%) vs. pH/temperature, with error bars representing standard deviation. Follow journal-specific guidelines for supplementary data (e.g., raw kinetics curves) .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Non-linear regression : Fit log-dose vs. inhibition curves to calculate IC₅₀ values.
- Student’s t-test/Mann-Whitney U test : Compare means or medians between treatment groups.
- Multivariate analysis : Identify synergies/antagonies with other antimicrobials (e.g., checkerboard assays).
- Address outliers using Grubbs’ test and report p-values with confidence intervals .
Ethical and Reproducibility Standards
Q. How can researchers ensure ethical compliance when working with this compound and pathogenic strains?
- Obtain institutional biosafety committee approval for handling pathogens (e.g., Listeria spp.).
- Anonymize clinical isolates if used and disclose sourcing in Materials and Methods.
- Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
Q. What practices enhance the reproducibility of this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
